3-Phenoxyphenylacetic acid 3-Phenoxyphenylacetic acid
Brand Name: Vulcanchem
CAS No.: 32852-81-6
VCID: VC21330805
InChI: InChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
SMILES: C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

3-Phenoxyphenylacetic acid

CAS No.: 32852-81-6

Cat. No.: VC21330805

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxyphenylacetic acid - 32852-81-6

Specification

CAS No. 32852-81-6
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 2-(3-phenoxyphenyl)acetic acid
Standard InChI InChI=1S/C14H12O3/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16)
Standard InChI Key LEMRHTTWKDVQEI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O
Canonical SMILES C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification

3-Phenoxyphenylacetic acid is categorized as an aromatic carboxylic acid with the following identifiers:

ParameterValue
CAS Number32852-81-6
Molecular FormulaC₁₄H₁₂O₃
Molecular Weight228.247 g/mol
PubChem CID141749
MDL NumberMFCD00016826
InChI KeyLEMRHTTWKDVQEI-UHFFFAOYSA-N
Beilstein Reference2730540

Structural Features

The molecular structure of 3-Phenoxyphenylacetic acid consists of:

  • A phenoxy group (-O-C₆H₅) attached at the meta position of a benzene ring

  • An acetic acid moiety (-CH₂COOH) attached to the same benzene ring

  • The structural formula can be represented as: C₆H₅-O-C₆H₄-CH₂COOH

This structure is also represented by the SMILES notation: C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=O)O .

Physical Properties

3-Phenoxyphenylacetic acid possesses specific physical characteristics that define its behavior in various environments:

PropertyValue
Physical StateSolid
Melting Point88°C to 90°C
ColorNot specified in available data
SolubilityLimited data available

The melting point range (88-90°C) indicates the compound's relatively low melting temperature compared to similar aromatic acids . This property is significant for laboratory handling and purification processes.

Synthesis Methods

The synthesis of phenoxyphenylacetic acid derivatives has been documented, providing insights into potential methods for preparing 3-Phenoxyphenylacetic acid.

Related Synthesis Example

A related synthesis procedure described in the literature involves the preparation of α-bromo derivatives of arylacetic acids:

"Put 3.7g (0.02mol) of naphthaleneacetic acid into a 250mL eggplant-shaped bottle, dissolve it in 50mL of absolute ethanol, add 2mL of concentrated sulfuric acid, heat to reflux for 2 hours, and then cool. Then 2/3 of the excess ethanol was evaporated, 100 mL of water was added, the pH was adjusted to 7 with NaHCO₃, extracted with ethyl acetate, the organic layer was washed twice with saturated brine, and dried over anhydrous magnesium sulfate."

Similar approaches could potentially be adapted for the synthesis of 3-Phenoxyphenylacetic acid, with appropriate modifications to accommodate the phenoxy substituent.

Applications and Biological Activity

Pharmaceutical Applications

The phenoxyphenylacetic acid class of compounds has demonstrated potential pharmaceutical applications:

  • Endothelin Antagonists: Phenoxyphenylacetic acid derivatives have been investigated as endothelin receptor antagonists with potential applications in cardiovascular diseases .

  • Structure-Activity Relationship: The specific structural arrangement in 3-Phenoxyphenylacetic acid, with its meta-phenoxy group, may contribute to unique receptor binding properties that could be exploited in drug development.

  • Building Block in Medicinal Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.

Chemical Reactivity

The chemical reactivity of 3-Phenoxyphenylacetic acid can be inferred from its structural features:

Carboxylic Acid Functionality

As a carboxylic acid, 3-Phenoxyphenylacetic acid can participate in typical reactions of this functional group:

  • Esterification with alcohols

  • Amide formation with amines

  • Salt formation with bases

  • Reduction to alcohols

  • Decarboxylation under specific conditions

Aromatic System

The presence of two aromatic rings connected by an ether linkage provides sites for:

  • Electrophilic aromatic substitution reactions

  • Potential oxidation of the ether linkage under strong oxidizing conditions

  • Interactions with other aromatic systems through π-stacking

Analytical Methods

Standard analytical techniques applicable to the identification and characterization of 3-Phenoxyphenylacetic acid include:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

    • Mass Spectrometry (MS)

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography (GC)

    • Thin-Layer Chromatography (TLC)

  • Physical Property Determination:

    • Melting point analysis (88-90°C)

    • Refractive index measurement

SupplierPurityPackage SizeNotes
Thermo Scientific Chemicals (formerly Alfa Aesar)98%1g, 5gProduct Code: 11323216

This availability facilitates research applications without requiring custom synthesis.

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